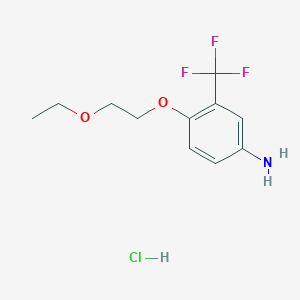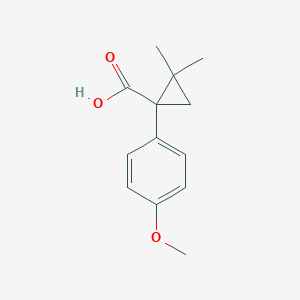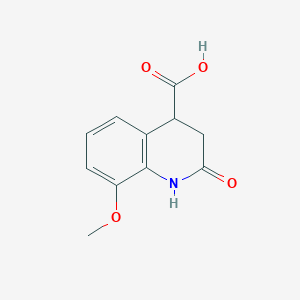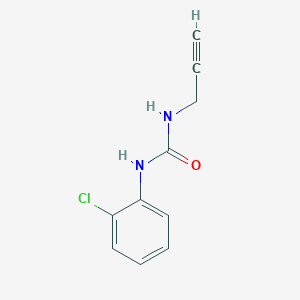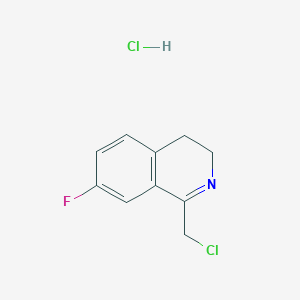
2-tert-butyl-6-Methyl-1H-indole
Descripción general
Descripción
2-tert-butyl-6-Methyl-1H-indole is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-tert-butyl-6-Methyl-1H-indole involves the reaction of N-o-Tolylpivalamide with n-butyllithium in dry THF .Molecular Structure Analysis
The molecular structure of 2-tert-butyl-6-Methyl-1H-indole is based on the molecular formula C13H17N . The structure is well-defined, and the substance is identified by its EC number and CAS number .Physical And Chemical Properties Analysis
2-tert-butyl-6-Methyl-1H-indole is a solid substance . It has a molecular weight of 187.28 and a molecular formula of C13H17N .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, including 2-tert-butyl-6-Methyl-1H-indole, have been studied for their potential in treating various types of cancer. They can interfere with the proliferation of cancer cells and induce apoptosis, which is the programmed cell death essential for stopping cancer growth .
Antimicrobial Activity
These compounds have shown promise as antimicrobial agents. Their structure allows them to interact with microbial cell membranes or interfere with essential biological processes within microbes, offering a pathway for developing new antibiotics .
Treatment of Disorders
Indole derivatives are being explored for their therapeutic potential in treating different types of disorders in the human body. This includes neurological disorders where modulation of neurotransmitter systems is necessary .
Antiviral Agents
Some indole derivatives have demonstrated antiviral activities. They can inhibit the replication of viruses by targeting specific proteins involved in the viral life cycle, making them candidates for antiviral drug development .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives are of significant interest. They can modulate the body’s inflammatory response, which is beneficial in conditions like arthritis and other inflammatory diseases .
Antioxidant Effects
These compounds can act as antioxidants, neutralizing free radicals that cause oxidative stress, which is linked to aging and various diseases, including neurodegenerative disorders .
Antidiabetic Activity
Research has indicated that indole derivatives might play a role in managing diabetes by influencing insulin secretion or insulin sensitivity, which are crucial for blood sugar regulation .
Antimalarial Potential
Indole derivatives have shown potential as antimalarial agents. They can disrupt the life cycle of the malaria parasite, offering a route for new therapies in the fight against malaria .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-tert-butyl-6-Methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-tert-butyl-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMVKXJAUKMBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-6-Methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)
![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)
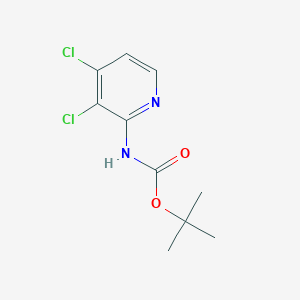
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
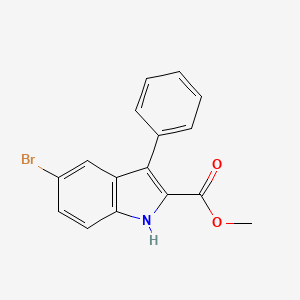
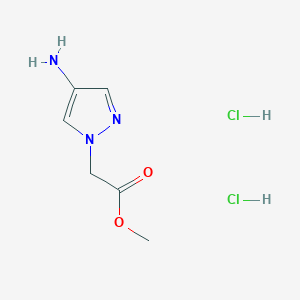
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)
